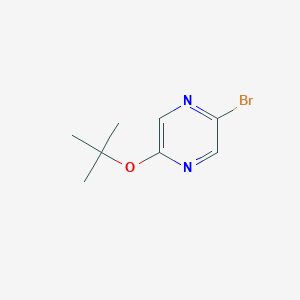
2-(2-Bromo-pyridin-3-yloxy)-benzothiazole
Descripción general
Descripción
2-(2-Bromo-pyridin-3-yloxy)-benzothiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound that has a benzothiazole ring and a pyridine ring with a bromo substituent at the 2-position of the pyridine ring.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole has selective cytotoxicity towards cancer cells, with minimal effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole in lab experiments include its high potency and selectivity towards cancer cells, its ability to inhibit tubulin polymerization, and its versatility as a building block for the synthesis of various heterocyclic compounds. However, its limitations include its low solubility in water and its potential toxicity towards normal cells at high concentrations.
Direcciones Futuras
For the research on 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole include the development of more potent and selective analogs for cancer therapy, the investigation of its potential applications in other fields such as material science and organic synthesis, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
In conclusion, 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole is a chemical compound that has shown potential for various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various fields.
Aplicaciones Científicas De Investigación
2-(2-Bromo-pyridin-3-yloxy)-benzothiazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, it has been used as a building block for the synthesis of fluorescent dyes and sensors. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-11-9(5-3-7-14-11)16-12-15-8-4-1-2-6-10(8)17-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIQTYDWJLZALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OC3=C(N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671822 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-73-2 | |
| Record name | 2-[(2-Bromopyridin-3-yl)oxy]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Carbamic acid, [(2S)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1501247.png)


![2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1501258.png)





![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)

